molecular formula C12H14Br2O B14060146 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one

1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one

Cat. No.: B14060146
M. Wt: 334.05 g/mol
InChI Key: NOEAWMWBBUGWOM-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by its brominated phenyl and propanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-ethylphenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with functional groups replacing the bromine atoms.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromomethyl and ethyl groups.

    1-Bromo-3-chloropropane: Contains a chlorine atom instead of a second bromine atom.

    3-Bromo-4-ethylphenylpropan-2-one: Similar but lacks the bromomethyl group.

Uniqueness: 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one is unique due to the presence of both bromomethyl and ethyl groups, which provide distinct reactivity and potential for diverse chemical transformations.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

1-bromo-3-[3-(bromomethyl)-4-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14Br2O/c1-2-10-4-3-9(5-11(10)7-13)6-12(15)8-14/h3-5H,2,6-8H2,1H3

InChI Key

NOEAWMWBBUGWOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)CBr)CBr

Origin of Product

United States

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